3-Pyridin-4-yl-acrylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-pyridin-4-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZPCWYIRGIXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Formation via Trifluoromethanesulfonic Acid Catalysis
Inspired by methodologies for analogous compounds, pyridine-4-carbaldehyde and ethyl acrylate react under high-temperature, acid-catalyzed conditions. Trifluoromethanesulfonic acid (TfOH) facilitates the condensation, likely via a protonated aldehyde intermediate that undergoes nucleophilic attack by ethyl acrylate’s β-carbon.
Experimental Protocol
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Catalyst : TfOH (9 mL per 50 g aldehyde)
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Solvent : Neat conditions (no solvent)
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Temperature : 120–160°C, 18 hours
Mechanistic Insights
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Protonation : TfOH protonates the aldehyde carbonyl, enhancing electrophilicity.
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Nucleophilic Attack : Ethyl acrylate’s β-carbon attacks the activated aldehyde.
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Elimination : Water is eliminated, forming the α,β-unsaturated ester.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature | Time (h) | Yield | Complexity |
|---|---|---|---|---|---|
| Claisen + Dehydration | NaOEt, H₂SO₄ | 80°C, 110°C | 14 + 6 | 60–65%* | High |
| Acid-Catalyzed | TfOH | 160°C | 18 | 70–75% | Moderate |
*Combined yield accounting for both steps.
Advantages and Limitations
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Claisen Route : High purity due to crystalline intermediates but requires multiple steps.
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Acid-Catalyzed : Single-step synthesis but demands high temperatures and corrosive catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-4-yl-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(pyridin-4-yl)acrylic acid.
Reduction: Formation of ethyl 3-(pyridin-4-yl)propanoate.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₁NO₂
- Molecular Weight : 177.2 g/mol
- CAS Number : 24489-96-1
- IUPAC Name : Ethyl (E)-3-pyridin-4-ylprop-2-enoate
The compound features a pyridine ring with an acrylic acid moiety, which contributes to its reactivity and versatility in chemical reactions.
Medicinal Chemistry
3-Pyridin-4-yl-acrylic acid ethyl ester has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains. For instance, it has shown significant inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Anticancer Activity : In vitro studies demonstrate that this compound can reduce the viability of cancer cell lines such as HeLa and MCF-7. The IC50 values were approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating promising anticancer potential.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in synthesizing pharmaceuticals and specialty chemicals.
Material Science
The compound is also explored for applications in developing specialty materials with specific properties due to its unique chemical structure. These materials can be utilized in coatings, adhesives, and other industrial applications.
Antimicrobial Activity Case Study
A study conducted on the antimicrobial effects of this compound demonstrated its ability to inhibit bacterial growth effectively. The study involved testing various concentrations against standard bacterial strains, confirming its potential as an antimicrobial agent.
Anticancer Effects Case Study
In vitro experiments focused on the anticancer properties revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability among different cancer cell lines. The results suggest mechanisms involving apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action of ethyl 3-(pyridin-4-yl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine-Based Esters
Structural and Electronic Differences
- Backbone Variations: While this compound has an α,β-unsaturated acrylic acid backbone, Ethyl 4-pyridylacetate (C₉H₁₁NO₂) features a saturated acetic acid chain, reducing its conjugation and reactivity in Michael addition reactions .
- Substituent Effects : The introduction of a chloro group in (E)-methyl 3-(4-chloropyridin-3-yl)acrylate enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the parent compound .
- Protective Groups: The Boc-protected amino group in [4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl]glyoxylic acid ethyl ester improves stability during peptide synthesis, a feature absent in the unmodified pyridin-4-yl derivative .
Physicochemical Properties
- Solubility : The thiazole-containing analogue (C₁₂H₁₂N₂O₂S) exhibits lower aqueous solubility due to increased hydrophobicity, whereas the Boc-protected derivative (C₁₄H₁₈N₂O₅) shows moderate solubility in polar aprotic solvents like DMF .
- Thermal Stability : Methyl and ethyl esters with electron-withdrawing groups (e.g., chloro) demonstrate higher thermal stability, as evidenced by differential scanning calorimetry (DSC) studies .
Biological Activity
3-Pyridin-4-yl-acrylic acid ethyl ester, also known as ethyl 3-(pyridin-4-yl)acrylate, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyridine derivatives that are increasingly studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure features a pyridine ring fused with an acrylic acid moiety, which contributes to its unique biological activity. The compound typically exhibits an E configuration about the double bond, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may exert its effects through:
- Inhibition of MAPK Pathways : This compound has been shown to modulate the activity of MAP kinases, which play a critical role in cellular stress responses and apoptosis. Specifically, it may influence the JNK and p38 pathways, leading to altered cell survival and proliferation .
- Antioxidant Properties : Studies suggest that this compound can enhance intracellular antioxidant defenses, potentially protecting against oxidative stress-induced cellular damage .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound was found to induce apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : Research indicates that this compound can reduce pro-inflammatory cytokine levels in response to inflammatory stimuli. For instance, it has been shown to decrease IL-6 and TNF-alpha levels in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy appears to be linked to its ability to disrupt bacterial membrane integrity.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-Pyridin-4-yl-acrylic acid ethyl ester?
- Methodology : The compound can be synthesized via esterification of 3-Pyridin-4-yl-acrylic acid with ethanol under acid catalysis (e.g., H₂SO₄) or via transesterification of its higher esters (e.g., butyl ester) using ethanol and a base like KOH. For example, hydrolysis of a butyl ester precursor in ethanol/water with NaOH at room temperature followed by acidification yields the carboxylic acid, which can be re-esterified .
- Characterization : Purity is typically assessed using HPLC, while structural confirmation relies on NMR (¹H/¹³C), FT-IR (C=O stretch ~1700 cm⁻¹), and LCMS (e.g., m/z 192 [M+H]⁺ for related pyridine esters) .
Q. How can the stereochemistry and crystal structure of this compound be determined?
- Methodology : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for resolving stereochemistry and crystal packing. Single crystals are grown via slow evaporation of a saturated solution in a volatile solvent (e.g., ethyl acetate/hexane). SHELX software is optimized for small-molecule refinement and can handle high-resolution data .
- Data Interpretation : Bond lengths and angles are compared to similar pyridine-containing esters to validate the structure. For example, the C=O bond length in the acrylate moiety should align with typical values (~1.21 Å) .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for this compound, and how can conflicting data from different synthetic routes be reconciled?
- Experimental Design : Yield discrepancies often stem from competing side reactions (e.g., hydrolysis of the ester group under basic conditions or polymerization of the acrylic acid moiety). For instance, using aqueous NaOH in ethanol may inadvertently hydrolyze the ester if reaction times exceed 1 hour .
- Data Analysis : Control experiments (e.g., monitoring reaction progress via TLC or in situ FT-IR) and kinetic studies can identify optimal conditions. Conflicting LCMS or NMR results may indicate residual solvents or byproducts; column chromatography or recrystallization improves purity .
Q. How does this compound function as an intermediate in pharmaceutical synthesis, and what strategies mitigate impurity formation?
- Application : It serves as a key intermediate in anticoagulant drug candidates (e.g., dabigatran analogs), where the pyridine and acrylate groups participate in hydrogen bonding and hydrophobic interactions with target enzymes .
- Methodology : Impurities (e.g., hydrolyzed acid or dimerized products) are minimized by using anhydrous solvents, inert atmospheres, and low temperatures. Process analytical technology (PAT) tools like inline NMR ensure real-time quality control .
Q. What are the safety considerations for handling this compound, and how do structural analogs inform its hazard profile?
- Safety Protocols : Pyridine derivatives often cause eye/respiratory irritation (H319/H335). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .
- Analog Data : 2-(Pyridin-3-yl)acetic acid (a structural analog) exhibits similar hazards, suggesting that the acrylate ester may release irritants upon decomposition. Storage in airtight containers under nitrogen prevents oxidation .
Data Contradictions and Resolution
Q. Why do reported melting points and spectroscopic data vary across studies?
- Root Cause : Polymorphism (different crystal forms) or residual solvents (e.g., ethanol or ethyl acetate) can alter melting points. NMR chemical shifts may vary with solvent (e.g., DMSO vs. CDCl₃) or pH .
- Resolution : Standardize analytical conditions (solvent, temperature) and report polymorphic forms. Cross-validate data with high-resolution mass spectrometry (HRMS) and elemental analysis .
Methodological Recommendations
Q. What advanced techniques are recommended for studying its reactivity in catalytic systems?
- Techniques : DFT calculations (e.g., Gaussian or ORCA) model reaction pathways, while in situ Raman spectroscopy tracks intermediate formation. For enantioselective reactions, chiral HPLC or circular dichroism (CD) assesses stereochemical outcomes .
Q. How can its biological activity be evaluated in drug discovery pipelines?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
